molecular formula C8H9BrINO B8471572 2-Bromo-6-iodo-3-propoxypyridine

2-Bromo-6-iodo-3-propoxypyridine

Cat. No.: B8471572
M. Wt: 341.97 g/mol
InChI Key: RKTMPNNVQWAFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-iodo-3-propoxypyridine is a halogenated pyridine derivative featuring bromine at position 2, iodine at position 6, and a propoxy group (–OCH₂CH₂CH₃) at position 3. Its molecular formula is C₈H₉BrINO, with a molecular weight of 354.98 g/mol. The presence of bromine and iodine enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the propoxy group may improve lipophilicity and solubility in organic solvents compared to smaller substituents like hydroxy or methoxy groups .

Properties

Molecular Formula

C8H9BrINO

Molecular Weight

341.97 g/mol

IUPAC Name

2-bromo-6-iodo-3-propoxypyridine

InChI

InChI=1S/C8H9BrINO/c1-2-5-12-6-3-4-7(10)11-8(6)9/h3-4H,2,5H2,1H3

InChI Key

RKTMPNNVQWAFNZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(N=C(C=C1)I)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Bromo-6-iodo-3-propoxypyridine with key analogs from the evidence:

Compound Name Substituents Molecular Formula CAS RN Key Features
This compound 2-Br, 6-I, 3-OCH₂CH₂CH₃ C₈H₉BrINO Not provided High halogen reactivity; bulky propoxy group enhances steric effects.
2-Bromo-3-hydroxy-6-iodopyridine 2-Br, 6-I, 3-OH C₅H₃BrINO 129611-32-1 Hydroxy group increases polarity; potential for hydrogen bonding .
2-Bromo-3-methylpyridine 2-Br, 3-CH₃ C₆H₆BrN 3430-17-9 Methyl group improves stability; simpler structure for base reactions .
6-Bromo-2-chloro-4-iodopyridin-3-amine 6-Br, 2-Cl, 4-I, 3-NH₂ C₅H₃BrClIN₂ Not provided Amino group enables nucleophilic substitution; tri-halogenated for diversity .
2-Bromo-5-methoxypyridin-3-amine 2-Br, 5-OCH₃, 3-NH₂ C₆H₇BrN₂O 89488-29-9 Methoxy and amino groups balance electronic effects for drug design .

Physicochemical Properties

  • Solubility: The propoxy group in the target compound likely improves solubility in non-polar solvents compared to the polar hydroxy group in 2-Bromo-3-hydroxy-6-iodopyridine .
  • Thermal Stability : Bulkier substituents (e.g., propoxy) may reduce thermal stability relative to smaller groups like methyl, as seen in 2-Bromo-3-methylpyridine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.